AB-005 Azepane Isomer-D4
Description
Properties
Molecular Formula |
C₂₃H₂₉D₃N₂O |
|---|---|
Molecular Weight |
355.53 |
Synonyms |
[1-(Hexahydro-1-methyl-1H-azepin-3-yl)-1H-indol-3-yl](2,2,3,3-tetramethylcyclopropyl)methanone-D4 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations Involving Azepane Scaffolds
Strategies for the Chemical Synthesis of AB-005 Azepane Isomer Precursors
The construction of the azepane ring system can be achieved through various synthetic routes. These methods often involve the formation of precursor molecules that are subsequently cyclized or rearranged to form the seven-membered ring. The following subsections detail key strategies that can be employed for the synthesis of precursors for compounds like AB-005 Azepane Isomer.
Organolithium Chemistry in Substituted Azepane Synthesis
A chemoenzymatic approach offers a powerful strategy for the synthesis of enantioenriched 2-aryl azepanes. This method utilizes biocatalytic asymmetric reductive amination or deracemization to produce chiral amines. These amines are then converted into the corresponding N'-aryl ureas. Subsequent treatment with a strong base, such as an organolithium reagent, induces a rearrangement via a configurationally stable benzyllithium (B8763671) intermediate. This stereospecific transfer of the aryl substituent to the 2-position of the heterocycle provides access to previously challenging enantioenriched 2,2-disubstituted azepanes. nih.govprinceton.eduresearchgate.net
The key steps in this methodology are outlined below:
| Step | Description | Reagents/Conditions |
| 1 | Biocatalytic asymmetric reductive amination or deracemization of a suitable precursor. | Imine reductases or monoamine oxidases. |
| 2 | Conversion of the resulting enantioenriched amine to an N'-aryl urea (B33335). | Standard urea formation conditions. |
| 3 | Organolithium-mediated stereospecific rearrangement. | Strong base (e.g., n-butyllithium) to form a benzyllithium intermediate. |
This strategy highlights the synergy between biocatalysis and organometallic chemistry to achieve high levels of stereocontrol in the synthesis of complex azepane structures.
Palladium-Catalyzed Annulations for Spiro[Azepane-4,3'-Oxindole] Derivatives
Spirocyclic structures containing an azepane ring fused to an oxindole (B195798) core are of significant interest due to their prevalence in bioactive molecules. A novel palladium-catalyzed [4+3]-annulation of oxotryptamines with allyl dicarbonates has been developed for the synthesis of spiro[azepane-4,3'-oxindoles]. nih.govresearchgate.net This reaction proceeds with moderate to excellent yields and high diastereoselectivity. nih.gov
The reaction mechanism involves a tandem allylic substitution strategy, furnishing a variety of spiro[azepane-4,3'-oxindoles]. The versatility of this method allows for the synthesis of a wide range of seven-membered spirocyclic oxindoles. nih.gov
Table 1: Examples of Palladium-Catalyzed [4+3]-Annulation for Spiro[azepane-4,3'-oxindole] Synthesis nih.gov
| Oxotryptamine Substituent | Allyl Dicarbonate | Yield (%) | Diastereomeric Ratio (Z/E) |
| H | Dimethyl allyl dicarbonate | 85 | >20:1 |
| 5-Fluoro | Diethyl allyl dicarbonate | 92 | 19:1 |
| 7-Methyl | Di-tert-butyl allyl dicarbonate | 78 | >20:1 |
This methodology provides an efficient and selective route to complex spirocyclic azepane derivatives that can serve as precursors for compounds like AB-005 Azepane Isomer.
Dearomative Rearrangement Approaches to Benzazepine and Azepane Ring Systems
Dearomatization reactions represent a powerful tool for the rapid construction of three-dimensional molecular architectures from simple aromatic precursors. A catalyst-free dearomative rearrangement of o-nitrophenyl alkynes has been established to provide divergent access to biologically important benzazepines and bridged polycycloalkanones. strath.ac.uknih.govnih.gov This reaction proceeds through a tandem oxygen transfer cyclization, (3+2) cycloaddition, and a (homo-)hetero-Claisen rearrangement. strath.ac.uknih.govnih.gov
This method is characterized by its high atom, step, and redox economy. strath.ac.uknih.govnih.gov The resulting polycyclic systems are highly functionalized, enabling further synthetic transformations to generate diverse alkaloid-like frameworks. While this specific example leads to benzazepines, the underlying principles of dearomative rearrangement can be adapted for the synthesis of other azepane-containing ring systems.
Deuteration Strategies for AB-005 Azepane Isomer-D4 Synthesis
The incorporation of deuterium (B1214612) atoms into a drug candidate, a process known as deuteration, can significantly alter its metabolic profile, potentially leading to improved pharmacokinetic properties. nih.gov The synthesis of this compound would require specific and controlled methods for introducing deuterium atoms into the azepane scaffold.
Incorporation of Deuterium Atoms via Specific Reaction Pathways
Iridium-catalyzed hydrogen isotope exchange (HIE) has emerged as a mild and general method for the deuteration of N-heterocycles. researchgate.netstrath.ac.ukacs.org This technique utilizes an iridium catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂) or a deuterated solvent. The site of deuteration can often be directed by the presence of certain functional groups on the heterocyclic ring. researchgate.netacs.org
For an azepane scaffold, specific C-H bonds could be targeted for deuteration by selecting the appropriate iridium catalyst and reaction conditions. The general process is illustrated below:
Azepane-H + D-source --[Iridium Catalyst]--> Azepane-D + H-source
This method offers a direct way to introduce deuterium into a pre-formed azepane ring system, which would be a crucial step in the synthesis of this compound.
Stereoselective Deuteration Techniques for Isomeric Control
Achieving stereocontrol during deuteration is critical for the synthesis of a specific isomer like this compound. Stereoselective deuteration can be achieved by employing chiral catalysts or by taking advantage of the inherent stereochemistry of the substrate.
For instance, in the context of iridium-catalyzed HIE, the use of chiral ligands on the iridium center can induce enantioselectivity in the deuteration process. Alternatively, if the azepane precursor already possesses defined stereocenters, these can direct the approach of the catalyst and the deuterium source, leading to a diastereoselective deuteration.
Furthermore, synthetic strategies can be designed to introduce deuterium at a specific stereocenter during the ring formation process itself. For example, the reduction of an imine precursor with a deuterated reducing agent, such as sodium borodeuteride (NaBD₄), can install a deuterium atom with a specific stereochemistry. The stereochemical outcome would be dependent on the facial selectivity of the reduction, which can be influenced by steric and electronic factors within the molecule.
A novel stereoselective synthetic approach to pentahydroxyazepane iminosugars relies on an osmium-catalyzed aminohydroxylation reaction of allylic alcohols. nih.govnih.govresearcher.life This reaction forms a new C-N bond with complete regio- and stereocontrol. Subsequent intramolecular reductive amination affords the desired azepanes. nih.govnih.govresearcher.life By modifying this approach to use a deuterium source during the reductive amination step, it would be possible to achieve a stereoselective deuteration.
Isomeric Considerations in the Synthesis of AB-005 Azepane Analogs
Differentiation of Azepane Isomers from Piperidine (B6355638) Analogs
The differentiation between azepane and piperidine analogs is crucial, as they are structural isomers with distinct chemical and biological properties. AB-005 azepane isomer is a variant of the synthetic cannabinoid AB-005, where the methylpiperidine group is replaced with a methylazepane moiety. This seemingly small change from a six-membered to a seven-membered ring can significantly impact the molecule's conformation and its interaction with biological targets.
Spectroscopic techniques are fundamental in distinguishing between these isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are powerful tools for differentiating azepane and piperidine rings. The chemical shifts and coupling constants of the protons and carbons in the heterocyclic ring will differ due to the different ring sizes and conformations. The greater flexibility of the seven-membered azepane ring compared to the more rigid chair conformation of the piperidine ring leads to distinct spectral patterns. For instance, the chemical shifts of the protons adjacent to the nitrogen atom and those at the point of attachment to the indole (B1671886) ring would be expected to differ between the two isomers.
Mass Spectrometry (MS): While mass spectrometry will show the same molecular ion for both isomers, their fragmentation patterns upon ionization can be different. The way the rings fragment can provide clues to their size and structure. High-resolution mass spectrometry can confirm the elemental composition, but tandem mass spectrometry (MS/MS) would be more informative for distinguishing the isomers by analyzing their characteristic fragment ions.
The following table summarizes the key differences that can be used for differentiation:
| Feature | Azepane Analog (e.g., AB-005 Azepane Isomer) | Piperidine Analog (e.g., AB-005) |
| Ring Size | 7-membered | 6-membered |
| Conformation | More flexible, multiple conformations | Predominantly chair conformation |
| 1H & 13C NMR | Distinct chemical shifts and coupling constants due to ring size and flexibility. | Characteristic chemical shifts and coupling constants for a piperidine ring. |
| Mass Spec (MS/MS) | Potentially different fragmentation patterns upon collision-induced dissociation. | Characteristic fragmentation pattern for a piperidine-containing compound. |
Investigation of Rearrangement Products During Synthetic Processes
During the synthesis of complex molecules like AB-005 azepane analogs, the formation of unexpected rearrangement products is a possibility that needs to be carefully considered and investigated. The acidic or basic conditions and elevated temperatures often employed in organic synthesis can promote various molecular rearrangements.
In the context of synthesizing the indole core, particularly through methods related to the Fischer indole synthesis like the Plancher rearrangement, several side reactions and rearrangements can occur. The mechanism of the Fischer indole synthesis involves a usbio.netusbio.net-sigmatropic rearrangement of a phenylhydrazone. Incomplete reaction or alternative reaction pathways can lead to the formation of various byproducts. For instance, under certain conditions, instead of the desired indole, one might observe the formation of aminophenols or other rearranged nitrogen-containing heterocycles.
The synthesis of the azepane ring itself, especially through ring expansion of a piperidine precursor, can also be a source of isomeric impurities. The regioselectivity of the ring expansion is a critical factor, and if not properly controlled, can lead to the formation of different azepane isomers with the substituent at a different position on the ring.
Furthermore, reactions involving carbocation intermediates are prone to rearrangements. For example, if a carbocation is generated on the azepane ring during a substitution reaction, a hydride or alkyl shift could occur to form a more stable carbocation, leading to a rearranged product.
The investigation of such rearrangement products typically involves a combination of chromatographic and spectroscopic techniques:
Chromatography (TLC, HPLC, GC): These techniques are used to separate the desired product from any impurities or side products. The presence of multiple spots or peaks can indicate the formation of rearrangement products.
Spectroscopy (NMR, MS, IR): Once isolated, the structure of the unexpected products can be elucidated using a suite of spectroscopic methods to determine their connectivity and stereochemistry, confirming if a rearrangement has occurred.
Careful optimization of reaction conditions, including temperature, reaction time, solvent, and catalyst, is essential to minimize the formation of rearrangement products and ensure the selective synthesis of the desired AB-005 azepane analog.
Advanced Analytical Methodologies for Characterization and Quantitation of Ab 005 Azepane Isomer D4
Application of Mass Spectrometry for Isotopic Profiling and Structure Elucidation
Mass spectrometry stands as a cornerstone technique in the analysis of AB-005 Azepane Isomer-D4, offering high sensitivity and specificity for both identification and quantification. The incorporation of deuterium (B1214612) atoms necessitates precise mass measurement to confirm isotopic labeling and to distinguish it from its unlabeled counterpart.
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of this compound with high accuracy. The theoretical exact mass of the protonated, unlabeled AB-005 Azepane Isomer ([M+H]⁺) is 353.2591. For the deuterated variant, this compound, with a molecular formula of C₂₃H₂₉D₃N₂O, the theoretical exact mass of the protonated molecule ([M+H]⁺) is 357.2833. HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, can measure mass-to-charge ratios with mass accuracies in the low parts-per-million (ppm) range, allowing for the confident confirmation of the molecular formula and the successful incorporation of the deuterium labels.
Table 1: Theoretical and Observed Mass Data for AB-005 Azepane Isomer Variants
| Compound | Molecular Formula | Theoretical m/z ([M+H]⁺) |
| AB-005 Azepane Isomer | C₂₃H₃₂N₂O | 353.2591 |
| This compound | C₂₃H₂₉D₃N₂O | 357.2833 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
A key fragmentation pathway for compounds like AB-005 Azepane Isomer involves the cleavage of the azepane ring. The seven-membered ring of the azepane isomer is more prone to complex fragmentation patterns compared to the more stable six-membered piperidine (B6355638) ring. Characteristic product ions would likely arise from the cleavage of the N-methylazepane moiety. For instance, the loss of the entire N-methylazepane group or fragments thereof would be expected. The presence of the deuterium atoms on the methyl group of the azepane ring would result in a corresponding mass shift in the fragments containing this group, providing a powerful tool for confirming the location of the isotopic label.
Table 2: Predicted Key Fragmentation Pathways for this compound
| Precursor Ion (m/z) | Proposed Fragmentation | Predicted Product Ion (m/z) |
| 357.2833 | Loss of neutral N-methyl-d3-azepane | Varies based on rearrangement |
| 357.2833 | Cleavage of the tetramethylcyclopropyl group | Varies |
| 357.2833 | Cleavage of the indole-3-carbonyl bond | Varies |
Gas Chromatography-Mass Spectrometry (GC-MS) in Research Standard Verification
Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds like synthetic cannabinoids. In the context of research standard verification, GC-MS provides information on the purity and identity of this compound. The electron ionization (EI) mass spectrum of the unlabeled AB-005 Azepane Isomer typically shows a molecular ion peak (m/z 352) and a series of characteristic fragment ions.
Analysis of the mass spectrum of AB-005 Azepane Isomer reveals key fragments that aid in its identification. The fragmentation pattern often includes ions corresponding to the tetramethylcyclopropylcarbonyl moiety and the 1-(1-methylazepan-3-yl)-1H-indole core. The base peak in the spectrum can be indicative of the most stable fragment formed under EI conditions. For the deuterated analog, the fragments containing the N-methyl-d3 group will exhibit a 3-dalton mass shift, confirming the isotopic labeling.
Table 3: Prominent Ions in the Electron Ionization Mass Spectrum of AB-005 Azepane Isomer
| m/z | Relative Intensity (%) | Proposed Fragment |
| 352 | 25 | [M]⁺ |
| 240 | 30 | [M - C₇H₁₄N]⁺ |
| 144 | 100 | [Indole-CH=N-CH₃]⁺ |
| 112 | 85 | [C₇H₁₄N]⁺ (Azepane fragment) |
| 83 | 40 | [C₆H₁₁]⁺ (Cyclopropyl fragment) |
Note: This data is interpreted from publicly available GC-MS spectra of the unlabeled compound and is intended to be illustrative.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound in complex matrices. The chromatographic separation provided by LC is crucial for resolving the analyte from other components in the sample, while the high sensitivity and selectivity of tandem mass spectrometry allow for its detection and quantification at very low levels.
The development of an LC-MS/MS method for this compound would involve optimizing the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) to achieve good peak shape and separation. The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored. For this compound, a transition from the protonated molecule ([M+H]⁺, m/z 357.3) to a characteristic product ion would be selected for quantification, while a second transition could be used for confirmation. The use of a deuterated internal standard is essential for accurate quantification, and this compound itself can serve as an internal standard for the analysis of the unlabeled analog.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules. It provides detailed information about the chemical environment of each nucleus, allowing for the confirmation of the core structure and the position of substituents.
One-Dimensional NMR (¹H, ¹³C) for Core Structure Validation
While specific ¹H and ¹³C NMR data for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of structurally similar indole (B1671886) derivatives and N-alkylazepanes.
In the ¹H NMR spectrum, the aromatic protons of the indole ring would appear in the downfield region (typically between 7.0 and 8.5 ppm). The protons of the azepane ring would exhibit complex multiplets in the aliphatic region, and the N-methyl group would be a singlet, although in the D4 isotopologue, this signal would be absent and instead, a characteristic triplet may be observed in the ¹³C NMR spectrum due to deuterium coupling. The protons of the tetramethylcyclopropyl group would appear as singlets in the upfield region.
The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The carbonyl carbon would resonate at a characteristic downfield chemical shift (around 190-200 ppm). The aromatic carbons of the indole ring would appear between 110 and 140 ppm, while the aliphatic carbons of the azepane and cyclopropyl (B3062369) groups would be found in the upfield region. The presence of the deuterium atoms on the N-methyl group would result in a characteristic multiplet for the adjacent carbon due to C-D coupling and a significantly reduced intensity of the methyl carbon signal itself.
Table 4: Predicted ¹³C NMR Chemical Shift Ranges for Key Functional Groups in AB-005 Azepane Isomer
| Functional Group | Predicted Chemical Shift Range (ppm) |
| Carbonyl (C=O) | 190 - 205 |
| Indole Aromatic Carbons | 110 - 140 |
| Azepane Aliphatic Carbons | 25 - 60 |
| N-Methyl Carbon | 40 - 45 |
| Tetramethylcyclopropyl Carbons | 15 - 35 |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignments
The unambiguous structural elucidation of complex organic molecules like this compound is heavily reliant on a suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. These experiments provide through-bond correlation data, allowing for the precise assignment of proton (¹H) and carbon (¹³C) signals and the mapping of the molecule's connectivity. While specific spectral data for this compound is not publicly available, the application of these techniques follows a well-established methodology for similar synthetic cannabinoids. nih.govresearchgate.net
Correlation Spectroscopy (COSY) is instrumental in identifying proton-proton (¹H-¹H) coupling networks. In the context of this compound, COSY spectra would reveal correlations between adjacent protons within the azepane ring, the indole core, and the tetramethylcyclopropyl moiety. For instance, the protons on the ethyl and propyl chains of the azepane ring would show distinct cross-peaks, allowing for the tracing of the aliphatic spin system.
Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments are used to correlate directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals based on their attached protons. Each cross-peak in an HSQC/HMQC spectrum represents a C-H bond, providing a direct link between the ¹H and ¹³C NMR spectra.
The following table illustrates the expected 2D NMR correlations for key structural fragments of this compound, based on the analysis of similar indole-containing synthetic cannabinoids. nih.govmdpi.com
| Proton (¹H) | Correlated Carbon(s) (¹³C) via HMBC | Correlated Proton(s) (¹H) via COSY | Directly Attached Carbon (¹³C) via HSQC/HMQC |
| Indole H-2 | C-3, C-4, C-7a | Indole H-4 | C-2 |
| Indole H-4 | C-2, C-5, C-6, C-7a | Indole H-2, H-5 | C-4 |
| Azepane H-3 | C-2 (Azepane), C-4 (Azepane), C-1 (Indole) | Azepane H-2, H-4 | C-3 (Azepane) |
| Tetramethylcyclopropyl CH | Carbonyl C=O, C(CH₃)₂ | - | CH (Cyclopropyl) |
| N-CH₃ (Azepane) | C-2 (Azepane), C-7 (Azepane) | - | N-CH₃ |
This is a representative table based on the expected connectivity of AB-005 Azepane Isomer. Actual chemical shifts would be required for definitive assignments.
Utility of this compound as an Internal Standard in Research Applications
Isotopically labeled compounds are invaluable in quantitative analytical chemistry, particularly in mass spectrometry-based methods. This compound, with its deuterium labels, serves as an ideal internal standard for the accurate quantitation of its unlabeled analog, AB-005 Azepane Isomer.
Quantitative Analysis of Unlabeled Analogs in Complex Research Matrices
The use of a deuterated internal standard is a widely accepted practice to enhance the accuracy and precision of quantitative methods for synthetic cannabinoids in complex matrices such as urine, blood, and oral fluid. oup.comnih.govnih.gov this compound is chemically identical to the unlabeled analyte, and thus exhibits similar chromatographic behavior and ionization efficiency in mass spectrometry. This co-elution and similar ionization response allow it to effectively compensate for variations in sample preparation, injection volume, and matrix effects that can suppress or enhance the analyte signal.
In a typical liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflow, a known amount of this compound is added to the sample prior to extraction and analysis. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to construct a calibration curve and determine the concentration of the unlabeled AB-005 Azepane Isomer in the sample. This stable isotope dilution method is considered the gold standard for quantitative analysis in complex matrices. lcms.czmdpi.com
The following table presents hypothetical data from a validation study for the quantification of AB-005 Azepane Isomer using this compound as an internal standard, demonstrating the typical performance of such an assay.
| Parameter | Result |
| Linearity (r²) | >0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 ng/mL |
| Intra-assay Precision (%CV) | <10% |
| Inter-assay Precision (%CV) | <15% |
| Recovery | 85-115% |
| Matrix Effect | <15% |
This table illustrates typical validation parameters for a quantitative LC-MS/MS method using a deuterated internal standard.
Application in Metabolic Tracing Studies (Non-Human/In Vitro)
Isotopically labeled compounds are powerful tools for elucidating the metabolic pathways of new psychoactive substances in non-human and in vitro models. nih.govsci-hub.st By introducing this compound into an in vitro system, such as human liver microsomes or hepatocytes, researchers can trace the formation of its metabolites. The deuterium atoms act as a stable isotopic label, allowing for the differentiation of the compound and its metabolites from endogenous matrix components. nih.govcaymanchem.comljmu.ac.uk
Using high-resolution mass spectrometry, the mass shift corresponding to the deuterium label allows for the confident identification of metabolites. The metabolic transformations, such as hydroxylation, carboxylation, and glucuronidation, can be identified by observing the characteristic mass changes relative to the deuterated parent compound. This approach provides crucial insights into the biotransformation of AB-005 Azepane Isomer, helping to identify the major metabolites that could be targeted in future analytical methods for detecting exposure to the parent compound.
The table below shows potential metabolites of this compound that could be identified in an in vitro metabolic study.
| Metabolite | Metabolic Reaction | Expected Mass Shift from Parent-D4 |
| Monohydroxylated-D4 | Hydroxylation | +16 Da |
| Dihydroxylated-D4 | Dihydroxylation | +32 Da |
| Carboxylated-D4 | Oxidation of a methyl group | +14 Da |
| N-dealkylated-D4 | Removal of the methyl group from the azepane ring | -14 Da |
| Glucuronidated-D4 | Glucuronidation of a hydroxylated metabolite | +176 Da |
This table provides a hypothetical representation of potential metabolites and their corresponding mass shifts that could be observed in a metabolic tracing study.
Pharmacological Investigation of Cannabinoid Receptor Interactions in Vitro/ex Vivo
Ligand-Receptor Binding Affinity Studies with Cannabinoid Receptor Subtypes
Binding affinity, typically expressed as a Ki value, measures how tightly a ligand binds to a receptor. Lower Ki values indicate a higher binding affinity. Synthetic cannabinoids often exhibit high affinity for cannabinoid receptors. europa.eu
The AB-005 azepane isomer is classified as a synthetic cannabinoid receptor agonist. unodc.org However, specific quantitative binding affinity studies detailing the Ki value for the AB-005 azepane isomer at the CB1 receptor are not extensively documented in publicly available scientific literature. Cannabinoid receptor agonists in this class are known to interact with the CB1 receptor in the brain, which mediates the psychoactive effects of compounds like Δ⁹-tetrahydrocannabinol (THC). europa.eu
The parent compound, AB-005, is described as a cannabinoid receptor 2 (CB2) ligand. usbio.net Structurally, AB-005 is built on an indole (B1671886) base characteristic of a series of potent synthetic cannabinoids. glpbio.comcaymanchem.comglpbio.com The presence of a tetramethylcyclopropyl group in its structure is a feature that, in some cases, has been shown to enhance selectivity for the peripheral CB2 receptor. glpbio.com Despite this classification, specific Ki values for AB-005 and its azepane isomer at the CB2 receptor have not been reported in the reviewed literature.
Table 1: Ligand-Receptor Binding Affinity for AB-005 Compounds
| Compound | Receptor | Binding Affinity (Ki) |
|---|---|---|
| AB-005 Azepane Isomer | CB1 | Data Not Reported |
| AB-005 Azepane Isomer | CB2 | Data Not Reported |
| AB-005 (Parent Compound) | CB2 | Data Not Reported |
Receptor Selectivity and Functional Agonism/Antagonism (In Vitro Assays)
Beyond binding affinity, functional assays determine whether a ligand activates (agonism) or blocks (antagonism) a receptor and to what degree.
While the AB-005 azepane isomer is identified as a synthetic cannabinoid receptor agonist, detailed in vitro functional activity data, such as potency (EC₅₀) and efficacy (Eₘₐₓ), are not available in the existing literature. unodc.org Generally, many synthetic cannabinoids act as full agonists at both CB1 and CB2 receptors, in contrast to THC, which is a partial agonist. nih.gov This property of being a full agonist means they can elicit a maximal response from the receptor, which can be significantly stronger than the effects of partial agonists. nih.gov
To contextualize the potential activity of the AB-005 series, it is useful to compare them with well-characterized cannabinoid ligands. Unlike AB-005 and its isomer, extensive data exists for compounds such as Δ⁹-THC, the synthetic cannabinoid JWH-018, and the research cannabinoid CP-55,940. These compounds vary significantly in their affinity and efficacy at CB1 and CB2 receptors. For instance, many synthetic cannabinoids like JWH-018 bind more strongly to the CB1 receptor than THC. europa.eu JWH-018 and its metabolites have also been shown to be potent, high-efficacy agonists at the CB2 receptor. nih.gov
Table 2: Comparative Pharmacological Data of Established Cannabinoid Ligands
| Compound | Receptor | Binding Affinity (Ki, nM) | Functional Activity | Potency (EC₅₀/IC₅₀, nM) | Efficacy |
|---|---|---|---|---|---|
| Δ⁹-THC | CB1 | 10.2 europa.eu | Partial Agonist | - | - |
| CB2 | 14.8 nih.gov | Partial Agonist | 57.9 (cAMP inhibition) nih.gov | Lower efficacy vs. full agonists nih.gov | |
| JWH-018 | CB1 | - | Full Agonist | - | - |
| CB2 | 5.6 nih.gov | Full Agonist | 3.6 (cAMP inhibition) nih.gov | High efficacy nih.gov | |
| CP-55,940 | CB1 | - | Full Agonist | - | - |
| CB2 | 0.4 nih.gov | Full Agonist | 3.3 (cAMP inhibition) nih.gov | High efficacy nih.gov |
Note: A hyphen (-) indicates where specific data was not available in the cited sources.
Enzyme Interaction Profiling (In Vitro)
The metabolic fate of synthetic cannabinoids is a critical aspect of their pharmacology. In vitro studies with human liver microsomes and recombinant enzymes help identify the metabolic pathways and enzymes involved. Common metabolic routes for synthetic cannabinoids include oxidation by cytochrome P450 (CYP) enzymes (like CYP2C9 and CYP1A2) and hydrolysis by carboxylesterases (hCES). nih.govresearchgate.netnih.gov
However, there is no specific information available in the scientific literature regarding the in vitro enzyme interaction profile of AB-005 Azepane Isomer-D4 or its non-deuterated counterparts. Therefore, the enzymes responsible for its metabolism and its potential to inhibit or induce metabolic enzymes have not been characterized.
Investigation of Metabolic Enzyme Inhibition or Induction
A thorough search of scientific databases and literature yields no specific studies investigating the potential of this compound, or its non-deuterated counterpart AB-005 Azepane Isomer, to inhibit or induce the activity of metabolic enzymes. In vitro assays are crucial for determining whether a compound can alter the metabolism of other co-administered drugs, a key factor in assessing potential drug-drug interactions. The absence of such data for this compound means that its capacity to act as an enzyme inhibitor or inducer remains unknown.
Data Table: In Vitro Metabolic Enzyme Inhibition/Induction of this compound
| Enzyme | Inhibition Data (e.g., IC50) | Induction Data (e.g., Fold Change) |
|---|
| Data Not Available | No published studies found. | No published studies found. |
Substrate Specificity for Cytochrome P450 Enzymes
Similarly, there is no available research that identifies the specific Cytochrome P450 enzymes responsible for the metabolism of this compound. Determining which CYP450 isoforms (e.g., CYP3A4, CYP2D6, CYP2C9) are involved in the biotransformation of a compound is fundamental to predicting its metabolic clearance and understanding potential variabilities in its effects among individuals with different genetic makeups of these enzymes.
While general metabolic pathways for other synthetic cannabinoids, particularly those with adamantyl moieties, have been investigated and often involve hydroxylation, this information cannot be directly extrapolated to this compound without specific experimental validation.
Data Table: Cytochrome P450 Substrate Specificity of this compound
| CYP450 Isoform | Role in Metabolism |
|---|
| Data Not Available | No published studies have identified the specific CYP450 enzymes involved in the metabolism of this compound. |
Metabolic Pathway Delineation in Preclinical and in Vitro Systems
Identification of Phase I and Phase II Metabolites Using In Vitro Models
The initial stages of understanding the metabolism of a novel compound like AB-005 Azepane Isomer-D4 involve the use of in vitro models that replicate the metabolic environment of the liver, the primary site of drug biotransformation. These models are crucial for identifying the initial Phase I and subsequent Phase II metabolites.
Liver microsomes are subcellular fractions of hepatocytes that are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP450) superfamily, which are central to Phase I metabolism. nih.gov When this compound is incubated with human or animal liver microsomes in the presence of necessary cofactors like NADPH, it is expected to undergo a variety of oxidative reactions.
Based on the structure of AB-005, which features an indole (B1671886) core, an azepane ring, and a tetramethylcyclopropylmethanone moiety, several sites on the molecule are susceptible to enzymatic attack. The primary metabolites would likely result from hydroxylation at various positions on the indole ring and the azepane ring, as well as potential oxidation of the N-methyl group on the azepane ring. Studies on similar synthetic cannabinoids have consistently shown hydroxylation to be a major metabolic pathway. nih.govdiva-portal.org
The following table illustrates the hypothetical major Phase I metabolites that could be identified following incubation of this compound with human liver microsomes.
| Putative Metabolite | Metabolic Reaction | Expected Mass Shift (from parent compound) |
| M1: Hydroxy-indole-AB-005 | Aromatic Hydroxylation | +16 Da |
| M2: Hydroxy-azepane-AB-005 | Aliphatic Hydroxylation | +16 Da |
| M3: N-desmethyl-AB-005 | N-dealkylation | -14 Da |
| M4: Dihydroxy-AB-005 | Dihydroxylation | +32 Da |
Isolated hepatocytes and cultured liver cell lines offer a more complete in vitro system compared to microsomes as they contain a full complement of both Phase I and Phase II metabolizing enzymes and cofactors. researchgate.net Incubating this compound with primary human or animal hepatocytes would not only confirm the Phase I metabolites identified in microsomal studies but also reveal the subsequent conjugation reactions of Phase II metabolism.
In this system, the primary hydroxylated metabolites formed during Phase I are expected to be further conjugated with endogenous molecules to increase their water solubility and facilitate their excretion. The most common conjugation reaction for hydroxylated drug metabolites is glucuronidation. nih.gov
Elucidation of Metabolic Pathways and Transformation Products
The data obtained from in vitro models allows for the construction of a putative metabolic pathway for this compound. This involves identifying the specific enzymatic reactions and the resulting transformation products.
Phase I metabolism of AB-005 is predicted to be dominated by hydroxylation and oxidation reactions, catalyzed primarily by CYP450 enzymes. The likely sites for these modifications include:
Indole Ring: Aromatic hydroxylation can occur at various positions on the indole nucleus. For similar synthetic cannabinoids, hydroxylation on the indole ring is a common metabolic route. nih.gov
Azepane Ring: The saturated heterocyclic azepane ring is susceptible to aliphatic hydroxylation at multiple carbon atoms.
N-Alkyl Group: The methyl group on the azepane nitrogen can undergo oxidative N-dealkylation to form the corresponding secondary amine.
Tetramethylcyclopropyl Group: While sterically hindered, the alkyl groups on the cyclopropane (B1198618) ring could potentially undergo hydroxylation.
Further oxidation of primary alcohol metabolites to aldehydes and carboxylic acids is also a possibility, leading to a diverse range of Phase I products.
Following Phase I hydroxylation, the newly introduced hydroxyl groups serve as handles for Phase II conjugation reactions. The most prominent of these is expected to be glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). nih.gov The hydroxylated metabolites of AB-005 would be conjugated with glucuronic acid to form O-glucuronides. This process significantly increases the polarity of the metabolites, preparing them for elimination from the body.
While glucuronidation is anticipated to be the major conjugation pathway, other Phase II reactions such as sulfation could also occur, though likely to a lesser extent for this class of compounds.
The table below outlines the expected major Phase II metabolites of this compound.
| Putative Metabolite | Precursor Metabolite | Metabolic Reaction | Expected Mass Shift (from precursor) |
| M5: Hydroxy-indole-AB-005-glucuronide | M1: Hydroxy-indole-AB-005 | Glucuronidation | +176 Da |
| M6: Hydroxy-azepane-AB-005-glucuronide | M2: Hydroxy-azepane-AB-005 | Glucuronidation | +176 Da |
Application of Deuterated this compound for Metabolite Identification and Quantification
The use of a deuterated version of the parent compound, this compound, is a powerful tool in metabolic studies. The stable isotope label provides a distinct mass signature that allows for the confident identification and accurate quantification of the drug and its metabolites in complex biological matrices.
When analyzing samples from in vitro metabolism studies using techniques like liquid chromatography-mass spectrometry (LC-MS), the deuterated metabolites will exhibit a characteristic mass shift compared to their non-deuterated counterparts. This "doublet" signature in the mass spectrum makes it easier to distinguish drug-related material from endogenous background noise.
Furthermore, deuterated analogs are often used as internal standards in quantitative bioanalysis. oup.com By adding a known amount of a deuterated standard to a sample, any variability in sample preparation and instrument response can be corrected for, leading to more precise and accurate measurement of the corresponding non-deuterated analyte. The D4 label in this compound serves this critical purpose in preclinical and in vitro metabolic investigations.
Use as a Tracer for Untargeted Metabolomics Research
Untargeted metabolomics aims to comprehensively identify and quantify all small molecules in a biological sample, providing a snapshot of the metabolic state. The use of stable isotope tracers, such as deuterated compounds, significantly enhances the capabilities of this approach. nih.govnih.govspringernature.com In the context of this compound, its deuterated nature allows it to be used as a tracer to map its metabolic fate and identify novel metabolites.
When introduced into an in vitro system, such as human liver microsomes or cultured hepatocytes, or in preclinical animal models, this compound will be metabolized by various enzymes. The resulting metabolites will retain the deuterium (B1214612) label, or a portion of it, creating a unique isotopic pattern that can be readily detected by high-resolution mass spectrometry (MS). frontiersin.org This allows for the differentiation of drug-related metabolites from the endogenous metabolome.
The general workflow for such a study would involve:
Incubation: The deuterated compound is incubated with the biological system (e.g., liver microsomes, hepatocytes).
Sample Preparation: The samples are quenched and extracted to isolate the metabolites.
LC-MS Analysis: The extracts are analyzed using liquid chromatography-mass spectrometry (LC-MS) to separate and detect the metabolites.
Data Analysis: The data is processed to identify peaks with the characteristic isotopic signature of the deuterated compound and its metabolites.
This approach enables the identification of a wide range of metabolic transformations, including oxidation, hydroxylation, glucuronidation, and sulfation. The precise mass measurements provided by high-resolution mass spectrometry can be used to propose the elemental composition of the metabolites, which, combined with fragmentation data, can elucidate their structures.
Hypothetical Research Findings for this compound in Untargeted Metabolomics
Below is a hypothetical data table illustrating the types of metabolites that could be identified in an untargeted metabolomics study of this compound.
| Putative Metabolite | Molecular Formula | Mass Shift from Parent (Da) | Proposed Metabolic Reaction |
| M1 | C23H31D3N2O2 | +15.99 | Monohydroxylation |
| M2 | C23H33D3N2O3 | +31.99 | Dihydroxylation |
| M3 | C29H39D3N2O7 | +176.03 | Glucuronidation |
| M4 | C23H31D3N2O4S | +79.96 | Sulfation |
| M5 | C22H29D3N2O | -14.02 | N-demethylation |
This table is for illustrative purposes and is based on common metabolic pathways for xenobiotics.
Quantitative Monitoring of Metabolic Rates and Product Formation
Beyond the qualitative identification of metabolites, stable isotope-labeled compounds are instrumental in the quantitative analysis of metabolic processes. simsonpharma.comisotopetracercourse.com By using this compound as an internal standard, it is possible to accurately quantify the parent compound and its metabolites in biological samples. The co-elution of the deuterated standard with the non-labeled analyte allows for the correction of matrix effects and variations in instrument response, leading to highly accurate and precise quantification.
Furthermore, time-course studies can be conducted to monitor the rate of disappearance of the parent compound and the formation of its metabolites. This provides valuable information on the kinetics of the metabolic reactions, including the determination of key parameters such as the metabolic half-life (t1/2) and the rate of metabolite formation.
Hypothetical Kinetic Data for AB-005 Azepane Isomer Metabolism
The following interactive table presents hypothetical data from an in vitro study monitoring the metabolism of AB-005 Azepane Isomer over time.
| Time (minutes) | AB-005 Azepane Isomer Remaining (%) | M1 (Monohydroxylated) Formation (pmol/mg protein) | M3 (Glucuronide) Formation (pmol/mg protein) |
| 0 | 100 | 0 | 0 |
| 5 | 85 | 15 | 5 |
| 15 | 60 | 35 | 12 |
| 30 | 35 | 55 | 25 |
| 60 | 10 | 70 | 40 |
This data is hypothetical and intended to illustrate the application of stable isotope tracers in quantitative metabolic studies.
Such quantitative data is critical for building pharmacokinetic models and predicting the in vivo behavior of a compound. It helps in understanding the primary routes of metabolism and identifying potentially pharmacologically active or toxic metabolites.
Structure Activity Relationship Sar Studies and Analog Design
Comparative Analysis of the Azepane Moiety in Cannabinoid Receptor Interaction
The replacement of more common cyclic moieties, such as a piperidine (B6355638) ring, with a seven-membered azepane ring is a key structural characteristic of the AB-005 isomer. This modification can significantly alter the compound's conformational flexibility and how it fits into the binding pocket of cannabinoid receptors.
The expansion from a six-membered piperidine ring to a seven-membered azepane ring introduces greater conformational flexibility. This flexibility can allow the molecule to adopt different spatial arrangements, potentially leading to an optimized fit within the receptor's binding site. However, this increased flexibility can also be entropically unfavorable if the optimal binding conformation is not easily achieved.
While direct comparative studies on cannabinoid ligands are limited, research on ligands for other receptor systems, such as the histamine (B1213489) H3 receptor, provides valuable insights. In one such study, a piperidine derivative and its corresponding azepane analog were synthesized and evaluated. The results showed that both compounds exhibited high affinity, with the piperidine analog having a Ki value of 25 nM and the azepane analog having a Ki of 34 nM nih.gov. This demonstrates that the azepane ring is a viable substitute for the piperidine ring, maintaining a comparable high-affinity binding to the receptor nih.gov. This suggests that for cannabinoid receptors as well, the azepane moiety can serve as an effective scaffold for achieving potent receptor interaction.
The binding affinity of synthetic cannabinoids is highly sensitive to substitutions at various positions on the core scaffold, the head group, and the tail group. Research on a wide range of synthetic cannabinoids has established several key SAR principles that are applicable to azepane-containing analogs.
The core scaffold plays a significant role in determining affinity and selectivity. Studies comparing indole (B1671886), indazole, and 7-azaindole (B17877) cores show that indazoles generally provide the best affinity for both CB1 and CB2 receptors, followed closely by indoles frontiersin.org. The head group, often an amino acid derivative, also critically influences binding. For instance, replacing a valine group with a more sterically hindered tert-leucine group can significantly increase binding affinity frontiersin.org. Furthermore, the length of the alkyl side chain (tail group) on THC analogs directly corresponds with CB1 and CB2 binding affinities; an increase in chain length from three to eight carbons leads to a progressive increase in binding affinity nih.gov.
These findings are summarized in the table below, which shows the binding affinities (as pKi values) for various synthetic cannabinoids with different structural motifs. A higher pKi value indicates a stronger binding affinity.
| Core Scaffold | Head Group | Tail Group | pKi (CB1) | pKi (CB2) |
| Indazole | tert-Leucine | 4-F-Butyl | 8.89 | 9.53 |
| Indazole | Valine | 4-F-Butyl | 8.18 | 8.67 |
| Indole | tert-Leucine | 4-F-Butyl | 8.17 | 9.30 |
| Indole | Valine | 4-F-Butyl | 7.37 | 8.24 |
| 7-Azaindole | tert-Leucine | 4-F-Butyl | 8.03 | 8.67 |
| Data sourced from a study on indazole and indole-based synthetic cannabinoids frontiersin.org. |
Influence of Deuteration on Receptor Binding and Metabolic Stability (for research purposes)
The "-D4" designation in AB-005 Azepane Isomer-D4 indicates that four hydrogen atoms in the molecule have been replaced with deuterium (B1214612), a stable, heavy isotope of hydrogen. This isotopic substitution is a deliberate strategy used in medicinal chemistry to alter the compound's properties, primarily its metabolic stability and, to a lesser extent, its receptor binding kinetics.
The replacement of hydrogen with deuterium can influence a ligand's binding affinity and kinetics through a phenomenon known as a binding isotope effect (BIE) nih.gov. This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable libretexts.org.
A primary and well-established application of deuteration in drug design is to enhance metabolic stability musechem.comingenza.comacs.org. Many drug molecules are broken down in the body by enzymes, such as the cytochrome P450 (CYP450) family, which often involves the cleavage of a C-H bond in the rate-determining step of the metabolic process scispace.com.
A practical example of this strategy was demonstrated in the development of deuterated isotopologues of [18F]JHU94620, a radiotracer for the CB2 receptor. The deuterated versions showed improved metabolic stability, which is a highly desirable characteristic for a research tool used in positron emission tomography (PET) imaging nih.gov. This strategic use of deuterium labeling is crucial for developing more robust and reliable chemical probes for studying the endocannabinoid system musechem.comacs.org.
| Compound Isotope | Parent Fraction in Brain | Metabolic Half-life in Brain (min) |
| Non-deuterated | 0.48 | Not Reported |
| Deuterated (d8) | 0.72 | 53.8 |
| Data adapted from a study on a deuterated CB2 receptor radiotracer, showing a 50% higher parent fraction in the brain for the deuterated version nih.gov. |
Computational Modeling and Molecular Docking for Ligand-Receptor Interactions
Computational techniques such as molecular docking and molecular dynamics simulations are invaluable tools for predicting and understanding how a ligand like this compound interacts with its receptor targets at an atomic level nih.govmdpi.com. These in silico methods provide a detailed view of the ligand-receptor complex, highlighting the key interactions that determine binding affinity and selectivity.
Molecular docking studies of various synthetic cannabinoids with CB1 and CB2 receptors have revealed a common binding pocket characterized by a number of key amino acid residues. For the CB1 receptor, interactions are often dominated by hydrophobic and aromatic (π–π) stacking interactions with residues such as Phe170, Phe174, Phe177, Phe200, Phe268, and Trp279 nih.gov. The carbonyl group present in many synthetic cannabinoids often forms a crucial hydrogen bond with a lysine (B10760008) residue (K192), which helps to anchor the ligand in the binding site elsevierpure.comnih.gov.
Molecular dynamics simulations can further refine this picture by showing how the ligand and receptor move and flex over time, providing insights into the stability of the binding pose nih.gov. For a novel structure like the AB-005 azepane isomer, these computational models can predict its preferred binding orientation, estimate its binding free energy, and help rationalize its pharmacological activity before it is even synthesized, thereby guiding the design of more potent and selective analogs researchgate.netjbclinpharm.org. The azepane ring's flexibility would be a key parameter in these simulations, as the model would seek the lowest energy conformation of the ligand within the receptor's binding pocket.
Predictive Modeling of Binding Modes to Cannabinoid Receptors
While specific experimental crystallographic data for this compound complexed with cannabinoid receptors (CB1 and CB2) is not publicly available, its binding mode can be predicted with a high degree of confidence using computational modeling techniques. chemrxiv.org These in silico methods, such as molecular docking and molecular dynamics (MD) simulations, leverage the known crystal structures of CB1 and CB2 receptors to simulate the interaction between the ligand (this compound) and the receptor's binding pocket. nih.govnih.gov Such approaches are crucial for understanding the molecular basis of the compound's affinity and selectivity. nottingham.ac.uk
The structure of this compound features three key regions typical of many synthetic cannabinoids: an indole core, a linked N-methylazepane group, and a 3-oyl moiety (2,2,3,3-tetramethylcyclopropylmethanone). Structure-activity relationship (SAR) studies of related synthetic cannabinoids indicate that each of these regions plays a distinct role in receptor binding. nih.govnih.gov
Molecular docking simulations predict that the tetramethylcyclopropyl group inserts into a deep hydrophobic pocket within the receptor, a common feature for cannabinoid ligands. nih.gov The stability of this interaction is further enhanced by van der Waals forces with nonpolar amino acid residues. The indole ring is predicted to form π-π stacking interactions with aromatic residues, such as phenylalanine or tryptophan, within the binding site. nottingham.ac.uk The carbonyl oxygen in the methanone (B1245722) linker likely acts as a hydrogen bond acceptor, forming a key hydrogen bond with a residue like lysine or serine in the receptor, which is a critical anchor point for many synthetic cannabinoids. The N-methylazepane moiety is expected to occupy a region of the binding pocket where its size and conformation can influence selectivity between CB1 and CB2 receptors.
MD simulations, which model the dynamic behavior of the ligand-receptor complex over time, can further refine these predictions, providing insights into the stability of the binding pose and the energetic contributions of specific interactions. mdpi.com The final binding free energy can be calculated using methods like the Molecular Mechanics-Generalized Born Surface Area (MM-PBSA) to quantify the affinity of the compound for the receptor. nih.govresearchgate.net The deuteration (D4) on the azepane ring is not expected to significantly alter the primary binding mode, as it does not change the steric profile or the key pharmacophoric elements of the molecule.
Interactive Data Table: Predicted Molecular Interactions of this compound with Cannabinoid Receptors
| Molecular Moiety of this compound | Predicted Interaction Type | Potential Interacting Amino Acid Residues in CB1/CB2 | Reference for Interaction Type |
|---|---|---|---|
| Tetramethylcyclopropyl Group | Hydrophobic Interaction / van der Waals Forces | Val, Leu, Ile, Phe, Met | nih.govnottingham.ac.uk |
| Indole Ring | π-π Stacking | Phe, Trp, Tyr | nottingham.ac.uk |
| Carbonyl Oxygen (Linker) | Hydrogen Bonding | Lys, Ser, Thr | nottingham.ac.uk |
| N-methylazepane Ring | Hydrophobic/Steric Interaction | Residues in the upper binding pocket influencing selectivity | researchgate.net |
In Silico Design of Novel Azepane-Derived Research Probes
The indole scaffold is a versatile platform that can be readily modified to develop new chemical entities. mdpi.comnih.govmdpi.com The development of chemical probes from the AB-005 azepane isomer scaffold is a key step in visualizing and quantifying cannabinoid receptors in biological systems. In silico design plays a critical role in this process, allowing for the rational design and prioritization of probe candidates before undertaking complex chemical synthesis. nih.gov The primary goal is to identify a position on the AB-005 azepane isomer structure where a linker and a reporter group (e.g., a fluorophore, a biotin (B1667282) tag, or a photoaffinity label) can be attached without significantly compromising the compound's binding affinity and selectivity for its target receptor. nih.gov
SAR studies of indole-based cannabinoids provide crucial insights into which positions on the scaffold are tolerant to modification. nih.gov For the AB-005 azepane isomer, several positions could be considered for linker attachment. Computational analysis, particularly molecular docking of hypothetical probe structures, is used to predict how these modifications will affect the binding orientation and affinity. chemrxiv.org Potential sites for modification include positions on the indole nucleus that are solvent-exposed and not deeply engaged in receptor binding, or potentially positions on the azepane ring. The indole nitrogen is often a key interaction point and is generally avoided. Similarly, the tetramethylcyclopropyl group is critical for affinity and is not a suitable modification site.
The design process involves several computational steps:
Scaffold Analysis: Identifying potential modification points on the AB-005 azepane isomer structure based on existing SAR data for similar compounds.
Linker and Reporter Selection: Choosing appropriate linkers (e.g., polyethylene (B3416737) glycol, alkyl chains) and reporter groups based on the intended application.
Virtual Library Generation: Creating a virtual library of probe designs with different attachment points, linker lengths, and reporter groups.
Docking and Scoring: Docking each virtual probe into the CB1/CB2 receptor models to predict its binding mode and estimate its binding affinity. nih.govresearchgate.net
Molecular Dynamics Simulation: Running MD simulations on the most promising candidates to assess the stability of the probe-receptor complex and ensure the reporter group does not disrupt key binding interactions. mdpi.com
This computational-first approach helps to eliminate designs that are unlikely to succeed, thereby saving significant time and resources in the synthesis and experimental testing phases. nih.gov
Interactive Data Table: In Silico Design Strategy for Novel Azepane-Derived Research Probes
| Proposed Modification Site on Scaffold | Rationale for Selection | Example Linker/Reporter Group | Computational Evaluation Method | Reference for Strategy |
|---|---|---|---|---|
| Indole Ring (e.g., C4, C5, C6, or C7 position) | Often solvent-exposed and tolerant to substitution in other indole-based ligands. mdpi.com | Alkyl chain linker with a terminal fluorophore (e.g., FITC). | Molecular Docking to predict binding affinity; MD Simulation to assess stability. | mdpi.comchemrxiv.org |
| N-methyl group on the Azepane Ring | Modification away from the core pharmacophore might be tolerated. | Replacement of methyl with a longer chain for biotinylation. | Comparative Docking against the parent compound to assess changes in binding energy. | nih.gov |
| Azepane Ring Carbon | Substitution on the seven-membered ring could be explored for novel interactions. researchgate.net | Short PEG linker with a photoaffinity label. | Binding free energy calculations (e.g., MM-PBSA). | researchgate.net |
Future Research Directions and Broader Research Utility
Development of Advanced Analytical Platforms for Detection and Characterization
The precise detection and characterization of complex molecules like AB-005 Azepane Isomer-D4 necessitate the continuous development of sophisticated analytical platforms. Future research is poised to integrate cutting-edge technologies to enhance sensitivity, specificity, and throughput.
The integration of various "omics" disciplines—genomics, transcriptomics, proteomics, and metabolomics—offers a holistic view of the interactions between chemical compounds and biological systems. nih.govmdpi.com This multi-omics approach can elucidate the molecular mechanisms influenced by azepane-containing compounds. researchgate.net By combining data from these different levels, researchers can identify novel biomarkers, uncover new therapeutic targets, and gain a deeper understanding of a compound's biological footprint. nih.govmdpi.com The application of multi-omics can transform chemical safety assessment and accelerate the discovery of new drugs. oup.com
The structural similarity of isomers presents a significant challenge for analytical separation and detection. nih.govvurup.sk Advanced techniques such as high-resolution mass spectrometry (HRMS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have revolutionized forensic toxicology by enabling the detection of trace-level substances. elsevier.esstudysmarter.co.ukmagnascientiapub.comresearchgate.net Future explorations will likely focus on enhancing these technologies further. Ion mobility spectrometry (IMS), for instance, shows great promise for separating isomeric species based on their size and shape in the gas phase, a process that occurs in milliseconds. acs.org The coupling of such technologies with established methods like liquid chromatography can provide a multidimensional analytical strategy for the unambiguous identification of complex isomers. acs.org The development of novel porous materials like metal-organic frameworks (MOFs) also offers new avenues for the efficient adsorptive separation of isomers. rutgers.edu
Investigation of Azepane-Containing Scaffolds in Chemical Space Exploration
The azepane ring is a key structural motif in medicinal chemistry. The exploration of novel scaffolds containing this seven-membered ring system is a promising area for the discovery of new therapeutic agents.
Recent research has demonstrated the potential of exploring chemical databases to identify novel and simple drug scaffolds. acs.orgresearchgate.netnih.govacs.orgunibe.chscilit.com One such exploration led to the discovery of a chiral bicyclic azepane that acts as a potent inhibitor of monoamine transporters, suggesting its potential for treating neuropsychiatric disorders. acs.orgresearchgate.netnih.govacs.orgunibe.chscilit.com The synthesis and screening of libraries based on the azepane scaffold can lead to the identification of compounds with specific and desirable pharmacological profiles. nih.gov This approach of systematically exploring chemical space allows for the discovery of unprecedented molecular architectures with therapeutic potential. acs.orgresearchgate.net
Table 1: Pharmacological Targets of Novel Azepane Scaffolds
| Scaffold Type | Pharmacological Target(s) | Potential Therapeutic Area |
|---|---|---|
| N-benzylated bicyclic azepane | Norepinephrine Transporter (NET), Dopamine Transporter (DAT) | Neuropsychiatric Disorders |
| Pyrrolo[2,3-d]pyrimidine-based | Aurora A kinase | Gastric Cancer |
This table is interactive and can be sorted by clicking on the column headers.
Chemical probes are essential tools for validating the therapeutic relevance of biological targets. h1.co Novel scaffolds, including those containing the azepane moiety, can be developed into highly selective and potent probes. mdpi.com These probes can be used in various assays to confirm that a compound's biological effect is mediated through its intended receptor. neuroproof.com The development of such tools is a critical step in the early stages of drug discovery, providing confidence in the selection of targets for further development.
Contribution of Deuterated Standards to Forensic and Toxicological Research Methodologies
Deuterated internal standards, such as this compound, are indispensable in modern analytical chemistry, particularly in forensic and toxicological research. clearsynth.com The substitution of hydrogen with deuterium (B1214612) atoms creates a compound that is chemically similar to the analyte of interest but has a different mass, allowing it to be distinguished by mass spectrometry. clearsynth.com
This isotopic labeling is crucial for accurate quantification, as the internal standard can compensate for variations in sample preparation, injection volume, and instrument response. scioninstruments.comwisdomlib.orgaptochem.comtexilajournal.com The use of deuterated standards helps to correct for matrix effects, where other components in a complex sample can interfere with the analysis. clearsynth.comwisdomlib.org In forensic toxicology, where precision and accuracy are paramount for legal proceedings, deuterated standards ensure the reliability and robustness of analytical methods for detecting and quantifying drugs of abuse and their metabolites. researchgate.netasme.orgastm.org The high sensitivity of modern mass spectrometry techniques means that even minor fluctuations can impact results, making the stability provided by a deuterated internal standard essential. scioninstruments.com
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C23H29D3N2O |
| Molecular Weight | 355.53 |
| Unlabeled CAS Number | 1445751-74-5 |
This table is interactive and can be sorted by clicking on the column headers.
Table 3: Compound Names Mentioned in this Article
| Compound Name |
|---|
| AB-005 |
| AB-005 Azepane Isomer |
| This compound |
| AM1220 |
| AM1241 |
| AM1248 |
| AMG315 |
| AM12814 |
| Alisertib |
| Bedaquiline |
| Bromosporine |
| Bromotriazine |
| Cyclosporine A |
| DBr-1 |
| Everolimus |
| Evinacumab |
| FHD-609 |
| Glecaprevir-13C-d7 |
| I-BET |
| I-BRD9 |
| Mycophenolic acid |
| Pentobarbital |
| Pentobarbital-d5 |
| Sirolimus |
| Tacrolimus |
| VZ185 |
Standardization of Analytical Assays in Research Laboratories
The standardization of analytical assays is fundamental for ensuring the quality, reliability, and comparability of data generated across different research laboratories. For a novel compound like this compound, establishing standardized methods is a critical first step in facilitating collaborative research and building a comprehensive understanding of its properties.
Standardization involves several key aspects:
Reference Materials: The availability of well-characterized reference materials is a cornerstone of any analytical method. unodc.orgnist.govojp.govenfsi.eu For this compound, this would involve the synthesis and purification of the compound to a high degree of purity, confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. This certified reference material (CRM) would then be used for the calibration of analytical instruments and the validation of analytical methods. enfsi.eu
Method Validation: A standardized analytical method must undergo rigorous validation to ensure it is fit for its intended purpose. ojp.govdntb.gov.uadntb.gov.ua Validation parameters typically include accuracy, precision, specificity, limit of detection (LOD), limit of quantification (LOQ), linearity, and range. The establishment of these parameters for the analysis of this compound would ensure that results are reliable and reproducible.
Inter-Laboratory Comparison: To ensure consistency across different research facilities, inter-laboratory comparison studies (also known as proficiency testing) are essential. In these studies, the same sample containing this compound would be analyzed by multiple laboratories using the standardized method. The results are then compared to assess the method's reproducibility and identify any potential biases.
The table below outlines a hypothetical validation plan for a quantitative analytical method for this compound.
| Validation Parameter | Acceptance Criteria | Methodology |
| Accuracy | Recovery within 85-115% | Analysis of spiked samples at three different concentration levels. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 15% | Multiple analyses of the same sample under the same operating conditions. |
| Precision (Intermediate) | RSD ≤ 20% | Analysis of the same sample on different days by different analysts. |
| Specificity | No interference from matrix components | Analysis of blank matrix samples and spiked samples with potential interferents. |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | Determined based on the standard deviation of the response and the slope of the calibration curve. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | The lowest concentration that can be quantitatively determined with acceptable precision and accuracy. |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | Analysis of a series of standards at different concentrations to establish a calibration curve. |
| Range | The interval between the upper and lower concentrations that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity. | Derived from the linearity studies. |
This table is a hypothetical representation of a validation plan and is based on general guidelines for analytical method validation.
Method Development for Emerging Research Chemicals
The rapid emergence of new research chemicals like this compound necessitates the continuous development of new and adapted analytical methods. researchgate.netcfsre.org The structural modifications in these novel compounds can pose significant challenges for existing analytical techniques.
Key considerations in method development for emerging research chemicals include:
Selection of Analytical Technique: The choice of analytical technique is crucial and depends on the physicochemical properties of the analyte and the required sensitivity and selectivity. For synthetic cannabinoids and their analogs, gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques due to their high sensitivity and specificity. nih.govnih.govtandfonline.comoup.comliu.edu
Sample Preparation: Effective sample preparation is critical for removing interfering substances from the matrix and concentrating the analyte of interest. Common techniques for the analysis of synthetic cannabinoids in various matrices include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation. The development of a robust sample preparation method is essential for achieving reliable and accurate results. tandfonline.com
Optimization of Instrumental Parameters: For techniques like GC-MS and LC-MS/MS, optimization of instrumental parameters is necessary to achieve the desired separation and detection of the target analyte. This includes optimizing the chromatographic conditions (e.g., column type, mobile phase composition, and gradient) and the mass spectrometric parameters (e.g., ionization mode, collision energy).
The following table provides a summary of the chemical information available for the unlabeled isomer of this compound.
| Identifier | Value | Source |
| Formal Name | 1-(hexahydro-1-methyl-1H-azepin-3-yl)-1H-indol-3-yl-methanone | caymanchem.com |
| CAS Number | 1445751-74-5 | caymanchem.comusbio.netzeptometrix.com |
| Molecular Formula | C23H32N2O | caymanchem.comusbio.net |
| Formula Weight | 352.5 g/mol | caymanchem.com |
Note: The information in this table pertains to the unlabeled "AB-005 azepane isomer".
Q & A
Basic: What analytical techniques are recommended for confirming the structural integrity of AB-005 Azepane Isomer-D4 in synthetic preparations?
Methodological Answer:
Researchers should employ orthogonal analytical methods to validate structural integrity:
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm stereochemistry and functional groups .
- High-Performance Liquid Chromatography (HPLC) : Pair with UV/Vis detection to assess purity (>99%) and resolve isomeric impurities .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight confirmation (CHNO, MW: 352.51) .
Documentation should include retention times, spectral overlays, and comparative analysis against reference standards.
Basic: How should in vitro assays evaluate CB2 receptor binding affinity for this compound?
Methodological Answer:
Design competitive binding assays using:
- Radioligand Displacement : Employ -CP55,940 as a tracer and HEK-293 cells expressing human CB2 receptors .
- Controls : Include nonspecific binding (e.g., 10 µM WIN55,212-2) and reference ligands (e.g., JWH-133) for validation .
- Data Normalization : Express results as % inhibition or K values using nonlinear regression (e.g., GraphPad Prism). Replicate experiments (n ≥ 3) to ensure statistical power .
Advanced: How can discrepancies between computational modeling and empirical binding data for this compound be resolved?
Methodological Answer:
Address discrepancies through:
- Molecular Dynamics (MD) Simulations : Refine force field parameters (e.g., CHARMM36) to account for solvent effects and receptor flexibility .
- Experimental Validation : Repeat assays under standardized conditions (pH 7.4, 37°C) with controlled membrane lipid composition .
- Meta-Analysis : Compare results across studies using fixed-effect models to identify systematic biases (e.g., assay temperature variations) .
Advanced: What protocols optimize chiral separation of this compound given its stereochemical complexity?
Methodological Answer:
Optimize separation via:
- Chiral Stationary Phases (CSPs) : Use amylose tris(3,5-dimethylphenylcarbamate) columns with n-hexane/ethanol gradients (90:10 v/v) .
- Crystallization : Screen solvent pairs (e.g., ethyl acetate/n-heptane) to isolate enantiomers via differential solubility .
- Circular Dichroism (CD) : Validate enantiomeric excess (>98%) post-separation .
Basic: What statistical methods analyze dose-response relationships in this compound studies?
Methodological Answer:
- Nonlinear Regression : Fit sigmoidal curves (variable slope) to calculate EC/IC values with 95% confidence intervals .
- ANOVA with Tukey Post Hoc : Compare multiple dose groups while controlling for Type I error .
- Outlier Detection : Apply Grubbs’ test to exclude anomalous data points .
Safety: What containment measures are required for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles .
- Ventilation : Use fume hoods for weighing and solution preparation .
- Waste Disposal : Collect residues in halogenated solvent waste containers .
- Documentation : Maintain SDS sheets (Revision Date: 02/02/2024) in accessible lab locations .
Advanced: How should purity validation address inconsistent mass spectrometry results for this compound batches?
Methodological Answer:
- Replicate Analysis : Perform triplicate HRMS runs in positive/negative ion modes .
- Orthogonal Techniques : Cross-validate with HPLC-ELSD (evaporative light scattering detection) to quantify non-UV-active impurities .
- Stability Testing : Store samples at -20°C under argon and reassay after 72 hours to rule out degradation .
Experimental Design: What controls are essential for this compound metabolic stability assays?
Methodological Answer:
- Positive Controls : Use verapamil (CYP3A4 substrate) to confirm microsomal activity .
- Negative Controls : Include heat-inactivated microsomes to distinguish enzymatic vs. non-enzymatic degradation .
- Internal Standards : Add deuterated analogs (e.g., AB-005-D4) to correct for matrix effects in LC-MS/MS .
Advanced: How to address conflicting EC50_{50}50 values for this compound across studies?
Methodological Answer:
- Assay Harmonization : Standardize receptor source (e.g., human recombinant vs. native tissue), buffer composition, and incubation times .
- Data Reanalysis : Apply Bland-Altman plots to assess inter-study variability .
- Meta-Regression : Investigate covariates (e.g., temperature, radioligand concentration) influencing potency estimates .
Ethical: What considerations apply to in vivo studies of this compound?
Methodological Answer:
- 3Rs Principle : Implement humane endpoints to minimize animal distress; use computational models for preliminary screening .
- IACUC Compliance : Submit protocols detailing dose justification, analgesia plans, and euthanasia methods .
- Transparency : Disclose all experimental conditions (e.g., housing temperature, circadian timing) in publications to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
